5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid
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Overview
Description
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol This compound is a derivative of nicotinic acid, featuring a bromine atom, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and requires specific conditions such as the presence of a base and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of the target compound.
Nicotinic acid: The parent compound, known for its role in biological systems.
Piperidine derivatives: A class of compounds with diverse pharmacological activities.
Uniqueness
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid stands out due to its unique combination of a bromine atom, a methyl group, and a piperidine ring
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
5-bromo-2-methyl-6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17BrN2O2/c1-8-3-5-16(6-4-8)12-11(14)7-10(13(17)18)9(2)15-12/h7-8H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
NWBSSAMYYHVVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=N2)C)C(=O)O)Br |
Origin of Product |
United States |
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